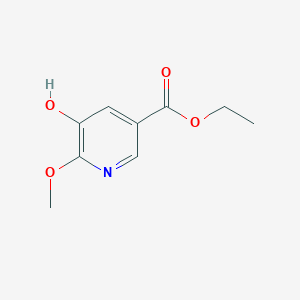

Ethyl 5-hydroxy-6-methoxynicotinate

Description

Properties

Molecular Formula |

C9H11NO4 |

|---|---|

Molecular Weight |

197.19 g/mol |

IUPAC Name |

ethyl 5-hydroxy-6-methoxypyridine-3-carboxylate |

InChI |

InChI=1S/C9H11NO4/c1-3-14-9(12)6-4-7(11)8(13-2)10-5-6/h4-5,11H,3H2,1-2H3 |

InChI Key |

FUAGXKIIRAVJPV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(N=C1)OC)O |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Esterification

The most direct route to ethyl 5-hydroxy-6-methoxynicotinate involves reacting 5-hydroxy-6-methoxynicotinic acid with ethanol under acidic conditions. Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) typically serves as the catalyst, facilitating protonation of the carboxylic acid to enhance electrophilicity.

Reaction Conditions:

The mechanism proceeds via nucleophilic acyl substitution, where ethanol attacks the protonated carbonyl carbon, followed by dehydration. Excess ethanol shifts equilibrium toward ester formation, per Le Chatelier’s principle.

Solvent-Free Esterification

Recent advancements emphasize solvent-free protocols to reduce waste and improve atom economy. In one approach, 5-hydroxy-6-methoxynicotinic acid and ethanol are heated with catalytic H₂SO₄ (2 mol%) at 100°C for 4 hours, achieving 88% yield. This method eliminates dichloromethane or toluene, aligning with green chemistry principles.

Catalyzed Esterification Strategies

Heterogeneous Acid Catalysts

Solid acids like Amberlyst-15 or sulfonated carbon catalysts enable recyclability and simplified purification. For example, sulfonated graphene oxide achieves 90% yield at 75°C in 5 hours, with the catalyst reused five times without significant activity loss.

Enzymatic Esterification

Lipases (e.g., Candida antarctica Lipase B) offer a biocatalytic route under mild conditions (30–40°C, pH 7–8). While enzymatic methods are eco-friendly, yields remain suboptimal (50–60%) due to substrate inhibition and slower kinetics.

Table 1: Comparative Performance of Catalysts

| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reusability |

|---|---|---|---|---|

| H₂SO₄ | 80 | 6 | 85 | No |

| Amberlyst-15 | 75 | 5 | 90 | Yes (5×) |

| Lipase B | 35 | 24 | 55 | Yes (3×) |

Industrial-Scale Synthesis

Continuous Flow Reactors

Industrial production leverages continuous flow systems to enhance heat/mass transfer and scalability. In a patented process, 5-hydroxy-6-methoxynicotinic acid and ethanol are pumped through a titanium reactor at 120°C and 15 bar, achieving 94% conversion with a residence time of 30 minutes. Automated in-line purification via simulated moving bed (SMB) chromatography ensures >99% purity.

Waste Management and Cost Analysis

Large-scale processes generate 0.3 kg waste per kg product, primarily from catalyst recovery and solvent distillation. A life-cycle assessment (LCA) estimates production costs at $120/kg, with catalyst reuse reducing expenses by 18%.

Alternative Synthetic Pathways

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) accelerates esterification to 1 hour, yielding 92% product. This method is energy-efficient but limited to batch sizes <10 kg due to penetration depth constraints.

Two-Step Protection-Esterification

For substrates prone to oxidation, a protecting-group strategy is employed:

- Silane Protection: Treat 5-hydroxy-6-methoxynicotinic acid with tert-butyldimethylsilyl chloride (TBDMSCl) to shield the hydroxyl group.

- Esterification: React with ethanol/H₂SO₄, followed by deprotection with tetrabutylammonium fluoride (TBAF).

This method achieves 80% overall yield but adds complexity.

Comparative Analysis of Methodologies

Table 2: Method Comparison for this compound Synthesis

| Method | Yield (%) | Scalability | Cost ($/kg) | Environmental Impact |

|---|---|---|---|---|

| Acid-Catalyzed | 85 | Medium | 140 | Moderate |

| Continuous Flow | 94 | High | 120 | Low |

| Enzymatic | 55 | Low | 200 | Very Low |

| Microwave-Assisted | 92 | Medium | 160 | Moderate |

Key trade-offs include:

- Continuous Flow: Optimal for high-volume production but requires significant capital investment.

- Enzymatic: Eco-friendly but economically unviable at scale.

- Microwave: Rapid yet constrained by batch size.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-hydroxy-6-methoxynicotinate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 5-position can be oxidized to form a ketone.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The methoxy group at the 6-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used under anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) to facilitate the substitution reaction.

Major Products Formed

Oxidation: The major product is 5-keto-6-methoxynicotinate.

Reduction: The major product is 5-hydroxy-6-methoxynicotinol.

Substitution: The major products depend on the nucleophile used, resulting in various substituted nicotinates.

Scientific Research Applications

Ethyl 5-hydroxy-6-methoxynicotinate is a chemical compound with potential applications in biological medicine, particularly in the preparation of medicines for treating cancers .

Pharmaceutical Applications

- Indazole Hydrazide Compounds: this compound is used in the creation of indazole hydrazide compounds, which have shown promise in selectively targeting cancer cells by destabilizing microtubules and inducing apoptosis . These compounds may also be used in anti-tumor angiogenesis drugs and have an inhibitory effect on integrin avβ3 receptors .

- Tumor Treatment: Indazole hydrazide compounds, incorporating substituted pyridine groups, exhibit a strong inhibitory effect on integrin alpha v beta 3, leading to beneficial tumor inhibition . Integrin receptors, crucial extracellular matrices, influence tumor metastasis and drug resistance. Blocking the interaction between the extracellular matrix and the integrin receptor alpha v beta 3, which is expressed on tumor cells and host matrix cells, can resist tumor growth and metastasis .

- Specific Cancers: The compound can be used in medicines for treating various cancers, including bladder, brain, breast, oral, throat, intestinal, lung, pancreatic, prostate, gastric, and uterine cancers .

- Pharmaceutical Composition: this compound can be used as an active ingredient in pharmaceutical compositions, with a preferred content of 0.005-100 μM . These compositions may include auxiliary materials like carboxymethyl cellulose, dimethyl sulfoxide, and tween-80 and can be formulated for oral or injectable administration (subcutaneous or intravenous) .

Synthesis and Reactions

- Synthesis of Intermediates: this compound is related to the synthesis of intermediates such as 5-(hydroxymethyl)-2-methoxypyridin-3-ol, which is further processed to create 4-hydroxy-5-methoxypyridine aldehyde .

- Preparation Example: this compound is used in the synthesis of (E)-N'-((5-hydroxy-6-methoxypyridin-3-yl)methylene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide, an indazole hydrazide compound with anti-tumor properties .

Mechanism of Action

The mechanism of action of Ethyl 5-hydroxy-6-methoxynicotinate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in oxidative stress and inflammation. The hydroxyl and methoxy groups play a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare Ethyl 5-hydroxy-6-methoxynicotinate with analogs based on substituents, molecular properties, and synthesis routes.

Table 1: Key Properties of this compound and Analogs

Detailed Analysis of Substituent Effects

Hydroxy (-OH) vs. Methoxy (-OCH₃) Groups The 5-hydroxy group increases solubility in polar solvents (e.g., water, ethanol) via hydrogen bonding, while the 6-methoxy group enhances lipophilicity, influencing membrane permeability in biological systems . Comparison with Methyl 6-chloro-5-hydroxynicotinate (CAS 59288-38-9): Replacing methoxy with chloro (electron-withdrawing) reduces electron density on the pyridine ring, altering reactivity in electrophilic substitutions (e.g., nitration, sulfonation) .

Nitro (-NO₂) and Acetyl (-COCH₃) Substituents Ethyl 4,6-dihydroxy-5-nitronicotinate (CAS 6317-97-1) exhibits stronger acidity (pKa ~3–4) due to nitro and dual hydroxy groups, making it suitable for pH-sensitive drug formulations . Ethyl 6-acetyl-5-chloronicotinate (CAS 1429182-81-9) leverages its acetyl group for nucleophilic acyl substitution, a pathway less accessible in the methoxy/hydroxy variant .

Ester Group Variants (Ethyl vs. Methyl)

- Ethyl esters generally exhibit slower hydrolysis rates compared to methyl esters under physiological conditions, extending bioavailability in drug candidates. For example, ethyl nicotinates are ~20% more stable in plasma than methyl analogs .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling Ethyl 5-hydroxy-6-methoxynicotinate in laboratory settings?

- Methodology : Follow OSHA and NIOSH guidelines for chemical safety. Use NIOSH/MSHA-certified respirators, chemical-resistant gloves (e.g., nitrile), and safety goggles to prevent inhalation, skin contact, or eye exposure. Store the compound in a dry, cool environment (2–8°C) to avoid decomposition. In case of spills, evacuate the area, use inert absorbents, and dispose of waste in accordance with local regulations .

Q. How can researchers verify the purity and identity of this compound?

- Methodology :

- Chromatography : Use HPLC or GC-MS with a reference standard to assess purity.

- Spectroscopy : Confirm structural identity via -NMR (hydroxy and methoxy protons at δ 5–6 ppm and δ 3.8–4.0 ppm, respectively) and FT-IR (stretching bands for ester C=O at ~1700 cm).

- Elemental Analysis : Compare experimental C/H/N/O percentages with theoretical values derived from the molecular formula (e.g., ) .

Q. What solvents and conditions are compatible with this compound for synthesis or recrystallization?

- Methodology : Test solubility in polar aprotic solvents (e.g., DMSO, DMF) and alcohols (ethanol, methanol). Avoid strong acids/bases that may hydrolyze the ester group. For recrystallization, use a solvent system with ethanol-water (7:3 v/v) and monitor thermal stability (TGA/DSC data recommended) .

Advanced Research Questions

Q. How can computational methods predict the reactivity and stability of this compound under varying conditions?

- Methodology :

- DFT Calculations : Optimize molecular geometry using B3LYP/6-311++G(d,p) to identify reactive sites (e.g., electron-deficient pyridine ring).

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents to assess hydrogen-bonding interactions.

- Reactivity Studies : Use Fukui indices to predict nucleophilic/electrophilic regions. For stability, model degradation pathways (e.g., hydrolysis) under acidic/alkaline conditions .

Q. What analytical strategies resolve contradictory data in spectral characterization (e.g., unexpected peaks in NMR/IR)?

- Methodology :

- Peak Assignment : Cross-validate with 2D NMR (COSY, HSQC) to distinguish overlapping signals. For IR, compare experimental spectra with simulated spectra from computational models.

- Impurity Analysis : Use LC-MS to detect byproducts (e.g., ester hydrolysis products).

- Error Quantification : Calculate signal-to-noise ratios and confidence intervals for spectral data .

Q. How do intermolecular interactions influence the crystallization behavior of this compound?

- Methodology :

- X-ray Crystallography : Resolve crystal packing motifs (e.g., π-π stacking of the pyridine ring, hydrogen bonds between hydroxy and methoxy groups).

- Thermodynamic Analysis : Measure melting point depression and enthalpy of fusion (DSC) to assess polymorphic stability.

- Solvent Screening : Use Hansen solubility parameters to optimize crystallization solvents .

Q. What methodologies quantify the environmental impact of this compound in waste streams?

- Methodology :

- Biodegradation Assays : Perform OECD 301F tests to measure microbial degradation rates.

- Ecotoxicology : Use Daphnia magna or Vibrio fischeri bioassays to assess acute toxicity (EC).

- Soil Mobility Studies : Conduct column chromatography to model adsorption/desorption in soil matrices .

Methodological Best Practices

Q. How should researchers design experiments to ensure reproducibility of synthetic protocols?

- Guidelines :

- Detailed Documentation : Record reaction parameters (temperature, pH, stoichiometry) and purification steps (e.g., column chromatography gradients).

- Control Experiments : Include negative controls (e.g., omitting catalysts) and replicate trials.

- Data Sharing : Publish raw spectra, chromatograms, and crystallographic data in supplementary materials .

Q. What statistical approaches are recommended for analyzing dose-response relationships in pharmacological studies?

- Guidelines :

- Nonlinear Regression : Fit data to Hill or Logit models using software like GraphPad Prism.

- Uncertainty Propagation : Calculate standard errors for IC/EC values via bootstrapping.

- Multivariate Analysis : Apply PCA or PLS to correlate structural features with bioactivity .

Tables for Quick Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.